N-[4-(4-Bromophenoxy)benzyl]-N-methylamine
Overview
Description
“N-[4-(4-Bromophenoxy)benzyl]-N-methylamine” is a chemical compound with the molecular formula C14H14BrNO . It is widely used in scientific research due to its unique properties and versatility.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C16H16BrNO/c17-13-3-9-16(10-4-13)19-15-7-1-12(2-8-15)11-18-14-5-6-14/h1-4,7-10,14,18H,5-6,11H2
.
Scientific Research Applications
Nucleoside Transport Protein Inhibition
The compound N-[4-(4-Bromophenoxy)benzyl]-N-methylamine and its derivatives demonstrate potential in inhibiting nucleoside transport proteins. Such compounds, with an alkylamine substituent, show an increased affinity for the transport protein, which is crucial in the modulation of various biological processes. The affinity improves with the elongation of the alkylamine chain and the presence of bulky groups, highlighting the compound's potential in biological and medicinal applications (Tromp et al., 2005).
Catalytic Activity in Organic Synthesis
This compound and similar compounds play a significant role in catalyzing organic reactions. For instance, they are involved in the N-methylation of amines, an essential step in the synthesis of various N-methylamines with diverse functional groups. This reaction is catalyzed by silver-loaded titanium dioxide under UV-vis light irradiation at room temperature, indicating the compound's utility in facilitating organic synthesis processes (Tsarev et al., 2015).
Inhibition and Mutagenic Activities
Benzylidene derivatives of this compound exhibit biofilm inhibition, antioxidant, and mutagenic activities. These compounds demonstrate a potential application in antibacterial strategies and oxidative stress management. The presence of electron-donating groups enhances the scavenging ability of these compounds, and their effectiveness against bacterial strains highlights their potential in medical and environmental applications (Sheikh et al., 2021).
Ligand Formation for Metal Ions
This compound derivatives have been studied for their ability to form complexes with rare earth metal ions, such as cerium(III) ion. The formation of these complexes suggests applications in the synthesis of nanomaterials and in the field of material science. For instance, the thermal decomposition of these complexes has been used to prepare single-phase ceria (CeO2), which is of significant interest in catalysis and materials science (Veranitisagul et al., 2011).
Photopolymerization
This compound derivatives also show potential in the field of photopolymerization. The compounds can decompose under UV irradiation to generate radicals, which are fundamental in initiating polymerization processes. This property is crucial for applications in materials science, especially in developing photoresist materials and other polymers (Guillaneuf et al., 2010).
Properties
IUPAC Name |
1-[4-(4-bromophenoxy)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-16-10-11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJATZDPGREMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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